3-Chloro-4-(chlorodifluoromethoxy)toluene
Overview
Description
3-Chloro-4-(chlorodifluoromethoxy)toluene is a chemical compound with the molecular formula C8H6Cl2F2O. It has a molecular weight of 227.04 .
Chemical Reactions Analysis
Aryl halides, such as 3-Chloro-4-(chlorodifluoromethoxy)toluene, are generally capable of undergoing nucleophilic substitution reactions . These reactions typically involve the initial addition of a nucleophile to the aromatic ring, followed by the loss of a halide anion from the negatively charged intermediate .Scientific Research Applications
Reactions with Iron(III) Chloride
- Iron(III) chloride reacts with toluene, including substituted toluenes, in thermal and photochemical processes. This leads to nuclear chlorination in solid-state reactions and side-chain reactions under light irradiation. The presence of water alters the course of the photochemical reaction, affecting the main products formed (Inoue, Izumi, & Imoto, 1974).
Ferrimagnetic Behavior of Manganese Complexes
- Manganese(III) tetracyanoethenide complexes with toluene solvates have been studied for their magnetic and thermal properties. These studies contribute to the understanding of ferrimagnetic behavior and the enhancement of magnetic coupling through thermal annealing (Brandon, Rittenberg, Arif, & Miller, 1998).
Organophosphorus Compound Studies
- Research on organophosphorus compounds involves reactions with toluene, leading to the formation of various compounds, such as 3H-1,2-dithiole-3-thiones. These studies contribute to the broader field of organophosphorus chemistry (Pedersen & Lawesson, 1974).
Oxidation of Chlorobenzene by Engineered Toluene Monooxygenases
- Engineered toluene o-xylene monooxygenases can oxidize chlorobenzene to form valuable industrial compounds, such as dihydroxy chloroaromatics. This research is significant for environmental pollutant degradation and chemical production using biological methods (Yanık-Yıldırım et al., 2022).
Chromium(VI) Oxide-Catalyzed Oxidation
- Chromium(VI) oxide is an efficient catalyst for benzylic oxidation, including the oxidation of substituted toluenes. This process yields various organic compounds, contributing to the field of organic synthesis (Yamazaki, 1999).
properties
IUPAC Name |
2-chloro-1-[chloro(difluoro)methoxy]-4-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2F2O/c1-5-2-3-7(6(9)4-5)13-8(10,11)12/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPRYAPHIIUYEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(F)(F)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(chlorodifluoromethoxy)toluene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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